2-(2-Hydroxyphenyl)-2-methylpropanoic acid
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Overview
Description
2-(2-Hydroxyphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylpropanoic acid, characterized by the presence of a hydroxy group at the ortho position of the phenyl ring and a methyl group at the alpha position of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxyacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions, typically in a solvent like dichloromethane, and requires careful control of temperature to avoid side reactions.
Another method involves the condensation of 2-hydroxybenzaldehyde with isobutyric acid in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is followed by oxidation of the resulting intermediate to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: 2-(2-Oxo-phenyl)-2-methylpropanoic acid.
Reduction: 2-(2-Hydroxyphenyl)-2-methylpropanol.
Substitution: 2-(2-Chlorophenyl)-2-methylpropanoic acid.
Scientific Research Applications
2-(2-Hydroxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetic acid: Similar structure but lacks the methyl group at the alpha position.
2-Hydroxyphenylpropanoic acid: Similar structure but lacks the methyl group at the alpha position.
2-Hydroxyphenylbutanoic acid: Similar structure but has an additional carbon in the side chain.
Uniqueness
2-(2-Hydroxyphenyl)-2-methylpropanoic acid is unique due to the presence of both a hydroxy group and a methyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDEMINYATPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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